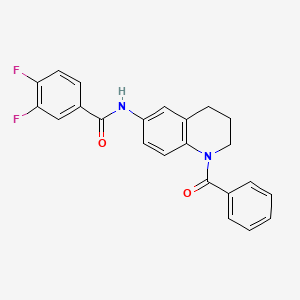

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

CAS No.: 946246-24-8

Cat. No.: VC11950395

Molecular Formula: C23H18F2N2O2

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946246-24-8 |

|---|---|

| Molecular Formula | C23H18F2N2O2 |

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide |

| Standard InChI | InChI=1S/C23H18F2N2O2/c24-19-10-8-17(14-20(19)25)22(28)26-18-9-11-21-16(13-18)7-4-12-27(21)23(29)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,26,28) |

| Standard InChI Key | RVRPFHMJOZALBW-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (molecular formula: , molecular weight: 392.4 g/mol ) features a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a 3,4-difluorobenzamide moiety. The tetrahydroquinoline scaffold imparts partial saturation to the heterocyclic ring, reducing planar rigidity compared to fully aromatic quinoline derivatives .

Stereoelectronic Properties

The 3,4-difluorobenzamide group introduces electron-withdrawing fluorine atoms at meta and para positions relative to the amide linkage. This substitution pattern enhances electrophilic character at the amide carbonyl, potentially influencing binding interactions in biological systems . The benzoyl group at the 1-position contributes steric bulk and hydrophobic surface area, which may modulate membrane permeability .

Spectroscopic Data

While direct spectroscopic data for this specific compound are unavailable, analogous structures provide insights:

-

IR Spectroscopy: Expected peaks include (amide I) at ~1650–1680 cm and (amide II) at ~1550–1580 cm .

-

NMR: The tetrahydroquinoline protons (H-2, H-3, H-4) typically resonate as multiplet clusters between δ 1.8–3.2 ppm, while aromatic protons in the difluorobenzamide group appear downfield (δ 7.0–8.0 ppm) .

Synthetic Methodologies

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide likely follows a multi-step sequence involving:

Tetrahydroquinoline Core Formation

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones generates the tetrahydroquinoline skeleton .

-

Reductive Amination: Alternative routes employ cyclohexanone derivatives with aniline precursors under hydrogenation conditions.

Functionalization Steps

-

N-Benzoylation: Treatment of 6-amino-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base (e.g., triethylamine) yields the 1-benzoyl intermediate .

-

Amide Coupling: Reaction of the 6-amino group with 3,4-difluorobenzoyl chloride via Schotten-Baumann conditions or using coupling agents like HATU/DMAP .

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Benzoylation | Benzoyl chloride, EtN, DCM, 0°C → RT | 78–85 | |

| Amide Formation | 3,4-Difluorobenzoyl chloride, HATU, DMF | 65–72 |

Pharmacological Profile and Biological Activity

While direct bioactivity data for this compound are unpublished, structural analogs provide context for potential applications:

Antiparasitic Activity

Urea derivatives of 2-aryl-benzothiazol-5-amines, sharing the difluorobenzamide motif, exhibit nanomolar potency against Trypanosoma brucei (IC = 0.024–0.747 μM) . The fluorinated benzamide group enhances metabolic stability compared to non-fluorinated analogs, as demonstrated by improved microsomal half-lives (t > 60 min vs. <15 min) .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

-

Calculated LogP: 3.1–3.5 (ChemAxon), indicating moderate lipophilicity .

-

Aqueous Solubility: Predicted <10 μg/mL at pH 7.4, necessitating formulation enhancements for parenteral delivery .

Metabolic Stability

Fluorine substitution at the 3,4-positions of the benzamide ring reduces oxidative deamination by cytochrome P450 enzymes, as observed in analog N-(1-benzyl-2-oxo-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (t = 45 min in human liver microsomes vs. 12 min for non-fluorinated counterpart) .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume